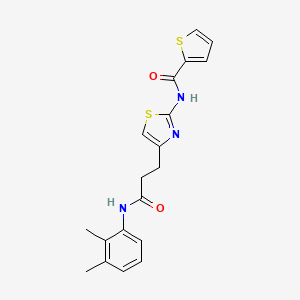

N-(4-(3-((2,3-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

This compound features a thiazole core linked to a thiophene-2-carboxamide moiety via a 3-((2,3-dimethylphenyl)amino)-3-oxopropyl chain. The structure integrates heterocyclic and aryl substituents, which are common in bioactive molecules.

Properties

IUPAC Name |

N-[4-[3-(2,3-dimethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-12-5-3-6-15(13(12)2)21-17(23)9-8-14-11-26-19(20-14)22-18(24)16-7-4-10-25-16/h3-7,10-11H,8-9H2,1-2H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHABQRZIDIVTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects. For instance, they can act as inhibitors for certain enzymes or receptors, thereby modulating the biological processes controlled by these targets.

Biochemical Pathways

Given the wide range of biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could have good bioavailability.

Biological Activity

N-(4-(3-((2,3-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a thiazole ring, a thiophene moiety, and a carboxamide group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

- Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It appears to affect cell cycle progression and promote the activation of caspases.

Biological Activity Data

Case Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of proliferation markers such as Ki67 and PCNA.

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory cytokines (TNF-alpha, IL-6) upon treatment with the compound compared to control groups. This suggests its potential utility in treating inflammatory diseases.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

- A related compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting that N-(4-(3-((2,3-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide may also possess similar effects.

-

Anti-inflammatory Effects

- Thiazole-based compounds are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- In vitro studies have shown that derivatives can significantly reduce the levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.

-

Antimicrobial Activity

- The structural motifs present in this compound suggest potential antimicrobial properties. Thiazole derivatives have been documented to exhibit activity against a range of bacterial and fungal pathogens.

- Preliminary screenings could be conducted to evaluate the antimicrobial efficacy of this compound against clinically relevant strains.

Case Study 1: Anticancer Mechanism

A recent study investigated a thiazole derivative's mechanism of action against breast cancer cells. The compound induced apoptosis through the activation of caspase pathways while inhibiting the PI3K/Akt signaling pathway, which is often dysregulated in cancer . The findings suggest that this compound may similarly affect these pathways.

Case Study 2: Anti-inflammatory Properties

In an experimental model of rheumatoid arthritis, a thiazole derivative was shown to reduce joint inflammation and damage by downregulating pro-inflammatory cytokines . This supports the hypothesis that this compound could be effective in treating inflammatory conditions.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Main Activity | References |

|---|---|---|---|

| Compound A | Thiazole + Phenyl | Anticancer | |

| Compound B | Thiazole + Thiophene | Anti-inflammatory | |

| Compound C | Thiazole + Alkane | Antimicrobial |

Future Directions for Research

Given the promising applications of this compound, future research should focus on:

- In vivo studies to assess pharmacokinetics and toxicity.

- Mechanistic studies to clarify its pathways of action.

- Formulation development for improved bioavailability.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Design

a) Thiazole-Based Urea Derivatives ()

Compounds such as 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) and 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9o) share the thiazole-2-yl scaffold but differ in substituents and linkage. Key differences include:

- Linkage Type : Urea (-NH-C(O)-NH-) vs. carboxamide (-C(O)-NH-) in the target compound.

- Substituents : Piperazine and halogenated aryl groups in 9n/9o vs. 2,3-dimethylphenyl and thiophene in the target.

- Molecular Weight : 422.2 and 480.2 g/mol for 9n/9o , suggesting the target compound may have a comparable or higher MW depending on its full structure.

b) Thiazole-Linked Hydrazine Derivatives ()

Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (27) and its hydrazine derivative (28) highlight modifications to the thiazole side chain. Unlike the target compound, these derivatives incorporate sulfamoylphenyl and chlorophenyl groups, which may influence solubility and bioactivity .

c) Thiadiazole Derivatives ()

1,3,4-Thiadiazoles with trichloroethyl and phenylamino groups (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) demonstrate the importance of heterocycle choice.

d) Furan Carboxamide Analogs ()

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (MW: 371.4 g/mol) shares a thiazole-carboxamide backbone but substitutes thiophene with furan. Furan’s lower aromaticity compared to thiophene may reduce metabolic stability but improve solubility .

Molecular Properties and Bioactivity

Table 1: Key Properties of Analogues

Key Observations:

- Substituent Effects : Halogenated or electron-withdrawing groups (e.g., in 9o) enhance molecular weight and may improve target binding but reduce solubility.

- Heterocycle Choice : Thiazoles vs. thiadiazoles influence electronic properties and metabolic pathways.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics and intermediate stability .

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for cyclization steps to minimize side reactions .

- Catalyst Screening : Test bases like triethylamine or DMAP to improve coupling efficiency in amide bond formation .

- Purification : Employ gradient flash chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Basic: What spectroscopic and chromatographic methods are essential for confirming the structure and purity?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : Use - and -NMR to verify substitution patterns and confirm thiazole/thiophene ring formation (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm) .

- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., ESI+ for [M+H] ions) .

- TLC Monitoring : Track reaction progress using silica plates with UV visualization .

Basic: What in vitro screening strategies are appropriate for initial biological evaluation?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .

Advanced: How can computational chemistry guide the design of derivatives with improved target affinity?

Methodological Answer:

Integrate computational tools with experimental validation:

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase) and prioritize substituents at R-groups .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess ligand-protein stability and identify key binding residues .

- QSAR Modeling : Develop 2D/3D-QSAR models using IC data to correlate electronic/steric features with activity .

Advanced: What experimental approaches resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

Address discrepancies via mechanistic and pharmacokinetic studies:

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in liver microsomes .

- Plasma Protein Binding : Evaluate free drug fraction using equilibrium dialysis .

- PK/PD Modeling : Corrogate in vivo efficacy (e.g., tumor growth inhibition) with exposure metrics (AUC, C) .

Advanced: What strategies elucidate the mechanism of action against specific biological targets?

Methodological Answer:

Combine biochemical and cellular assays:

- Enzyme Kinetics : Determine values via Lineweaver-Burk plots for competitive/non-competitive inhibition .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

- RNA Interference : Knock down putative targets (e.g., CRISPR/Cas9) to validate compound specificity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Systematically modify structural motifs:

- Core Modifications : Replace thiazole with oxazole or thiadiazole to assess heterocycle impact on potency .

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the 2,3-dimethylphenyl moiety .

- Bioisosteric Replacement : Substitute thiophene-2-carboxamide with benzothiazole to evaluate pharmacokinetic improvements .

Advanced: What integrated computational-experimental methods accelerate reaction optimization?

Methodological Answer:

Adopt high-throughput and AI-driven workflows:

- Quantum Chemical Calculations : Use Gaussian to predict transition states and identify rate-limiting steps .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent, temperature, and catalyst ratios .

- Machine Learning : Train models on reaction yield data (e.g., Random Forest) to predict optimal conditions for novel analogs .

Advanced: How to address stability issues during biological testing?

Methodological Answer:

Characterize degradation pathways and stabilize formulations:

- Forced Degradation Studies : Expose to heat, light, and pH extremes (ICH guidelines) to identify labile groups (e.g., amide hydrolysis) .

- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for in vivo studies .

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility and prevent aggregation .

Advanced: What orthogonal validation methods confirm target engagement in cellular models?

Methodological Answer:

Deploy multi-omics and imaging techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.